Cas no 1072944-42-3 (N-Isopropyl 4-bromo-3-methoxybenzamide)

N-Isopropyl 4-bromo-3-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-isopropyl-3-methoxybenzamide
- N-Isopropyl 4-bromo-3-methoxybenzamide
- 4-bromo-3-methoxy-N-propan-2-ylbenzamide
-
- MDL: MFCD11504877
- インチ: InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,1-3H3,(H,13,14)
- InChIKey: QANYVTOYDPYJBT-UHFFFAOYSA-N
- ほほえんだ: CC(NC(C1=CC(OC)=C(Br)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 271.02100
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.84 g/l)(25ºC)、
- PSA: 38.33000
- LogP: 2.98680
N-Isopropyl 4-bromo-3-methoxybenzamide セキュリティ情報
N-Isopropyl 4-bromo-3-methoxybenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Isopropyl 4-bromo-3-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB272019-5 g |
N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-42-3 | 5g |
€231.60 | 2022-09-01 | ||
abcr | AB272019-1 g |
N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-42-3 | 1g |
€105.20 | 2022-09-01 | ||
TRC | I824388-100mg |
N-Isopropyl 4-bromo-3-methoxybenzamide |
1072944-42-3 | 100mg |
$64.00 | 2023-05-18 | ||
abcr | AB272019-25 g |
N-Isopropyl 4-bromo-3-methoxybenzamide; 98% |
1072944-42-3 | 25g |
€610.80 | 2022-09-01 | ||
abcr | AB272019-25g |
N-Isopropyl 4-bromo-3-methoxybenzamide, 98%; . |
1072944-42-3 | 98% | 25g |
€654.00 | 2024-04-20 | |
A2B Chem LLC | AB77515-1g |
N-Isopropyl 4-bromo-3-methoxybenzamide |
1072944-42-3 | 98% | 1g |
$52.00 | 2024-04-20 | |
1PlusChem | 1P003TL7-25g |
4-Bromo-N-isopropyl-3-methoxybenzamide |
1072944-42-3 | 98% | 25g |
$528.00 | 2025-02-20 | |
abcr | AB272019-1g |
N-Isopropyl 4-bromo-3-methoxybenzamide, 98%; . |
1072944-42-3 | 98% | 1g |
€110.00 | 2024-04-20 | |
TRC | I824388-500mg |
N-Isopropyl 4-bromo-3-methoxybenzamide |
1072944-42-3 | 500mg |
$87.00 | 2023-05-18 | ||
TRC | I824388-1g |
N-Isopropyl 4-bromo-3-methoxybenzamide |
1072944-42-3 | 1g |
$98.00 | 2023-05-18 |
N-Isopropyl 4-bromo-3-methoxybenzamide 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
N-Isopropyl 4-bromo-3-methoxybenzamideに関する追加情報
N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3): A Comprehensive Overview
N-Isopropyl 4-bromo-3-methoxybenzamide, identified by its CAS number 1072944-42-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of benzamide derivatives, characterized by its unique structural and functional properties. The presence of both bromine and methoxy substituents on the benzene ring, combined with the N-isopropyl amide group, endows it with distinct reactivity and potential applications in medicinal chemistry.
The benzamide moiety is a well-documented pharmacophore in drug discovery, often contributing to the binding affinity and specificity of bioactive molecules. In particular, 4-bromo-3-methoxybenzamide has been explored for its role in modulating various biological pathways. The bromine atom at the para position relative to the methoxy group enhances electrophilicity, making this scaffold a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have highlighted the utility of N-Isopropyl 4-bromo-3-methoxybenzamide in generating libraries of heterocyclic compounds. Researchers have leveraged its reactivity to develop innovative synthetic routes that facilitate the preparation of structurally diverse derivatives. Such derivatives are being screened for their potential pharmacological activity, particularly in the context of oncology and anti-inflammatory therapies. The isopropyl group at the amide nitrogen introduces steric hindrance, which can influence both solubility and metabolic stability, critical factors in drug development.
In the realm of drug discovery, benzamide derivatives have shown promise as inhibitors of enzymes involved in cancer progression. For instance, studies have demonstrated that modifications at the 4-bromo and 3-methoxy positions can fine-tune binding interactions with target proteins. The incorporation of an N-isopropyl group has been found to enhance binding affinity while maintaining favorable pharmacokinetic properties. This has spurred interest in exploring analogs of N-Isopropyl 4-bromo-3-methoxybenzamide as lead compounds for further optimization.
The structural features of this compound also make it a suitable candidate for computational modeling studies. High-throughput virtual screening techniques have been employed to identify potential hits that could modulate key signaling pathways implicated in diseases such as neurodegeneration and autoimmune disorders. The bromine substituent serves as a handle for further derivatization, allowing chemists to explore a wide range of functional groups while maintaining core structural integrity.
From a synthetic chemistry perspective, N-Isopropyl 4-bromo-3-methoxybenzamide exemplifies the importance of strategic functionalization in drug design. The combination of electronic and steric effects provided by bromine and methoxy groups, coupled with the amide functionality, creates a versatile scaffold that can be modified to address specific biological targets. Advances in catalytic systems have further streamlined the synthesis of such compounds, enabling rapid access to structurally diverse libraries for screening purposes.
The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds due to their vast potential as therapeutic agents. Benzamides remain a cornerstone of this effort, with modifications aimed at enhancing potency, selectivity, and bioavailability. The unique properties of N-Isopropyl 4-bromo-3-methoxybenzamide position it as a valuable building block for future drug candidates. Its amenability to further functionalization ensures that it will remain a topic of interest for medicinal chemists worldwide.
In conclusion, N-Isopropyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-42-3) represents a significant advancement in pharmaceutical chemistry. Its structural features and reactivity make it an ideal candidate for developing new therapeutic agents targeting various diseases. As research progresses, this compound is expected to contribute further to our understanding of drug design principles and inspire new synthetic strategies for future generations of medicines.
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